Researchers requiring a kinetically favorable redox-cycling agent for oxidative stress assays often face supply inconsistency and unverified purity. Diquat (CAS 2764-72-9) resolves this: • 2.5-fold lower Km for one-electron reduction vs paraquat-superior reductase assay sensitivity at low, physiologically relevant substrate concentrations. • >2-fold higher fish toxicity threshold (>10 ppm vs >5 ppm)-preferred active for aquatic herbicide formulations in recreational lakes and irrigation canals. • >160-day hydrosoil persistence-key reference compound for long-term cationic herbicide fate studies in benthic environments. Supplied with full analytical documentation; ready for immediate global dispatch.
Molecular FormulaC12H12N2+2
Molecular Weight184.24 g/mol
CAS No.2764-72-9
Cat. No.B7796111
⚠ Attention: For research use only. Not for human or veterinary use.
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Diquat: Physicochemical Profile and Class Identity
Diquat (CAS 2764-72-9) is the bipyridylium cation core of a widely used non-selective contact herbicide [1]. It is commercially formulated as the dibromide salt (CAS 85-00-7), which exhibits a water solubility of 700 g/L at 20°C and a very low log Kow of -4.6, indicating strong hydrophilicity and limited potential for bioaccumulation [2]. As a quaternary ammonium compound within the bipyridyl class, diquat exerts its herbicidal action through redox cycling, a mechanism it shares with its closest structural analog, paraquat [3].
1
IDENTITY Bipyridylium analytical reference standard. Core cation for environmental fate and ecotoxicology studies.
2
WORKFLOW Redox cycling probe. Comparative tool for oxidative stress pathways, particularly in hepatic models.
3
SELECTION Higher reduction sensitivity. Reported lower Km suggests suitability for low-concentration reductase enzyme assays.
[1] Tomlin, C. D. S. (Ed.). (1994). The Pesticide Manual (10th ed.). British Crop Protection Council. View Source
[2] Australian and New Zealand Environment and Conservation Council (ANZECC) & Agriculture and Resource Management Council of Australia and New Zealand (ARMCANZ). (2000). Australian and New Zealand Guidelines for Fresh and Marine Water Quality. View Source
[3] Poison Control, University of Utah Health. (2024). CASE FILES – Diquat Herbicide. View Source
Why Diquat Is Not Interchangeable with Paraquat
Although diquat and paraquat share a bipyridyl core and a primary mode of action via redox cycling, their distinct physicochemical and biochemical properties preclude interchangeability [1]. Key differences in redox potential, tissue-specific toxicity, and environmental persistence dictate their respective suitability for specific applications [2]. For instance, while diquat exhibits lower acute oral mammalian toxicity, it demonstrates a greater propensity for hepatotoxicity and CNS effects compared to paraquat, which is primarily pulmonotoxic [3]. Furthermore, diquat's higher affinity for one-electron reduction at low concentrations and its distinct environmental degradation profile necessitate its independent evaluation for any procurement or experimental design [4].
Diquat (Target) Reported lower acute oral endpoint (rat LD50 231 mg/kg) but greater affinity for hepatic redox cycling.
Paraquat (Substitute) Lower reported LD50 (150 mg/kg). Primarily associated with pulmonary toxicity, not hepatic.
!Risk Context Mechanistic profile (redox potential, tissue targets) and environmental fate profiles differ significantly. Direct substitution may invalidate model-specific endpoint interpretation and environmental impact assessments.
[1] Poison Control, University of Utah Health. (2024). CASE FILES – Diquat Herbicide. View Source
[2] Gupta, R. C. (Ed.). (2014). Biomarkers in Toxicology. Academic Press. View Source
[3] Gupta, R. C. (Ed.). (2014). Biomarkers in Toxicology. Academic Press. View Source
[4] Tomita, M. (1991). Comparison of one-electron reduction activity against the bipyridylium herbicides, paraquat and diquat, in microsomal and mitochondrial fractions of liver, lung and kidney (in vitro). Biochemical Pharmacology, 42(2), 303-309. View Source
Diquat vs. Paraquat: Key Differentiation Evidence
Acute Oral Mammalian Toxicity
In a direct comparison, the rat acute oral LD50 for diquat is 231 mg/kg, which is significantly higher than the LD50 for paraquat, reported at 150 mg/kg [1]. This indicates a lower acute oral toxicity for diquat in this mammalian model, a factor relevant for assessing occupational exposure risks and formulating safer products.
Acute Oral Mammalian ToxicityHead-to-head
LD50 231 mg/kg (rat)
Reported lower acute oral endpoint compared to paraquat (150 mg/kg).
Rat model context; occupational exposure assessment review.
ToxicologyMammalian SafetyHerbicide Selection
Evidence Dimension
Acute Oral Toxicity
Target Compound Data
231 mg/kg
Comparator Or Baseline
Paraquat: 150 mg/kg
Quantified Difference
Diquat LD50 is 54% higher (less acutely toxic)
Conditions
Rat acute oral LD50 study
Why This Matters
This quantifiable difference in acute oral toxicity directly informs mammalian safety risk assessments and can be a decisive factor in selecting diquat over paraquat for formulations where lower acute hazard is prioritized.
ToxicologyMammalian SafetyHerbicide Selection
[1] Gupta, R. C. (Ed.). (2014). Biomarkers in Toxicology. Academic Press. View Source
Aquatic Vertebrate Safety Margin
A foundational study on the aquatic herbicide potential of both compounds established that the threshold toxic concentration for fish is in excess of 10 ppm cation for diquat, whereas it is in excess of 5 ppm cation for paraquat [1]. This indicates a >2-fold greater safety margin for diquat in aquatic environments, a critical differentiator for its use in and around water bodies.
Aquatic Vertebrate Safety MarginHead-to-head
Threshold > 10 ppm cation
Reported >2-fold wider margin compared to paraquat (>5 ppm).
Aquatic herbicide context; species review pending.
Fish toxicity studies (species not specified in the cited source)
Why This Matters
This significant difference in aquatic vertebrate toxicity is a primary reason for diquat's regulatory preference and selection over paraquat for aquatic weed control applications, directly impacting procurement decisions for water management authorities and industries.
[1] Walker, C. R. (1962). The Status of Diquat and Paraquat as Aquatic Herbicides. Proceedings of the 16th Annual Conference of the Southeastern Association of Game and Fish Commissioners, 247-257. View Source
Redox Potential and ROS Generation
Due to its standard redox potential (E0), diquat is more likely to accept an electron compared to paraquat, and this property leads to the generation of greater amounts of reactive oxygen species (ROS) at equivalent concentrations [1]. An in vitro study confirmed diquat was the most potent generator of superoxide anion radical (O2-.) and H2O2, being much better than paraquat [2]. This mechanistic difference translates to distinct toxicological profiles, with diquat being associated with more pronounced hepatotoxicity rather than the pulmonotoxicity typical of paraquat [1].
Redox Potential & ROS GenerationHead-to-head
Diquat > Benzyl viologen > Paraquat
Higher reported superoxide/H2O2 potency in hepatic fractions.
Hepatic microsome/hepatocyte data.
Redox BiologyMechanism of ActionOxidative Stress
Evidence Dimension
Superoxide and H2O2 Generation
Target Compound Data
Most potent generator of O2-. and H2O2 among diquat, paraquat, and benzyl viologen
Comparator Or Baseline
Paraquat: Lower potency
Quantified Difference
Diquat > Benzyl viologen > Paraquat in potency
Conditions
Rat liver microsomes and isolated hepatocytes
Why This Matters
Understanding that diquat is a more potent redox cycler than paraquat is essential for researchers investigating oxidative stress pathways, as it allows for the selection of the most appropriate tool compound for inducing robust and predictable ROS-mediated cellular damage, particularly in hepatic models.
Redox BiologyMechanism of ActionOxidative Stress
[1] Gupta, R. C. (Ed.). (2014). Biomarkers in Toxicology. Academic Press. View Source
[2] Sandy, M. S., Moldéus, P., Ross, D., & Smith, M. T. (1986). Role of redox cycling and lipid peroxidation in bipyridyl herbicide cytotoxicity. Studies with a compromised isolated hepatocyte model system. Biochemical Pharmacology, 35(18), 3095-3101. View Source
Environmental Persistence in Sediments
A study on herbicidal residues in pond water and hydrosoil found that while both compounds were held by sediments, diquat persisted at high concentrations for more than 160 days, whereas paraquat persisted for more than 85 days [1]. A separate study on photocatalytic degradation corroborated this finding, concluding that diquat is more persistent than paraquat [2]. This difference in sediment-bound longevity has significant implications for environmental monitoring and the management of treated water bodies.
Environmental Persistence in SedimentsHead-to-head
Persistence > 160 days
Reported ~1.9x longer sediment persistence than paraquat (>85 days).
Field condition context; environmental monitoring review.
Environmental FateSoil PersistenceRemediation
Evidence Dimension
Persistence in Hydrosoil
Target Compound Data
> 160 days
Comparator Or Baseline
Paraquat: > 85 days
Quantified Difference
Diquat persists approximately 1.9 times longer
Conditions
Pond hydrosoil under field conditions
Why This Matters
The significantly longer persistence of diquat in sediments dictates extended monitoring and management protocols compared to paraquat, influencing the selection of herbicides for water bodies where long-term sediment contamination is a primary concern or, conversely, where a longer-lasting effect is desired.
Environmental FateSoil PersistenceRemediation
[1] Frank, P. A., & Comes, R. D. (1967). Herbicidal Residues in Pond Water and Hydrosoil. Weeds, 15(3), 210-213. View Source
[2] Florêncio, M. H., Pires, E., Castro, A. L., Nunes, M. R., Borges, C., & Costa, F. M. (2004). Photodegradation of Diquat and Paraquat in aqueous solutions by titanium dioxide: evolution of degradation reactions and characterisation of intermediates. Chemosphere, 55(3), 345-355. View Source
Enzymatic Reduction Kinetics
A comparative study on the one-electron reduction of diquat and paraquat in rat tissue fractions revealed that the apparent Km values for diquat were lower than those for paraquat in both microsomal and mitochondrial fractions from liver, lung, and kidney [1]. This indicates a higher affinity of endogenous reducing enzymes for diquat. Consequently, at a 1 mM concentration, the reduction velocity for diquat was significantly higher than that for paraquat. For instance, in liver microsomes, the Km was 1.2 mM for diquat versus 3.0 mM for paraquat, a 2.5-fold difference [2].
Enzymatic Reduction KineticsHead-to-head
Km 1.2 mM (2.5-fold lower)
Reported higher enzyme affinity vs. paraquat (Km 3.0 mM).
This kinetic advantage means diquat is more efficiently bioactivated at the lower concentrations often encountered in biological systems and environmental samples, making it a more relevant and sensitive probe for studying NADPH-dependent redox processes compared to paraquat.
EnzymologyBiochemical KineticsRedox Metabolism
[1] Tomita, M. (1991). Comparison of one-electron reduction activity against the bipyridylium herbicides, paraquat and diquat, in microsomal and mitochondrial fractions of liver, lung and kidney (in vitro). Biochemical Pharmacology, 42(2), 303-309. View Source
[2] Tomita, M. (1991). Comparison of one-electron reduction activity against the bipyridylium herbicides, paraquat and diquat, in microsomal and mitochondrial fractions of liver, lung and kidney (in vitro). Biochemical Pharmacology, 42(2), 303-309. View Source
Validated Applications of Diquat
Aquatic Herbicide for Sensitive Water Bodies
Given its >2-fold higher threshold toxic concentration in fish compared to paraquat ( >10 ppm vs >5 ppm), diquat is the scientifically preferred active ingredient for formulating herbicides intended for use in recreational lakes, irrigation canals, and other water bodies where non-target fish toxicity is a critical regulatory and environmental concern [1].
Redox Cycling Inducer in Hepatotoxicity Models
Due to its demonstrated superior potency in generating superoxide and H2O2 in hepatic microsomes and hepatocytes compared to paraquat [1], diquat serves as a more robust and reliable positive control or tool compound for investigating oxidative stress, lipid peroxidation, and glutathione depletion pathways in liver cell lines and primary hepatocyte cultures.
Low-Concentration Reductase Activity Tool
The finding that diquat exhibits a 2.5-fold lower Km for one-electron reduction in liver microsomes [1] makes it the substrate of choice for enzymatic assays designed to detect and quantify reductase activity at low, physiologically relevant concentrations. This kinetic advantage ensures greater assay sensitivity and reduces the required substrate concentration, minimizing potential off-target effects.
Sediment Contamination and Bioremediation Studies
The evidence that diquat persists in hydrosoil for more than 160 days, nearly twice as long as paraquat [1], positions it as a key reference compound for studies on the long-term fate, adsorption, and bioavailability of cationic herbicides in aquatic sediments. It is also a relevant model analyte for developing and validating bioremediation strategies targeting persistent organic pollutants in benthic environments.
Application
Selection Property
Validation Focus
Aquatic Herbicide Formulations
Aquatic safety profile review
Non-target fish toxicity endpoints
Hepatotoxicity Research Models
Redox cycling potency
ROS generation and cell viability
Low-Concentration Reductase Assays
Substrate affinity (Km)
NADPH-dependent reductase activity
Sediment Bioremediation Studies
Environmental persistence
Long-term adsorption in hydrosoil
[1] Walker, C. R. (1962). The Status of Diquat and Paraquat as Aquatic Herbicides. Proceedings of the 16th Annual Conference of the Southeastern Association of Game and Fish Commissioners, 247-257. View Source
[2] Sandy, M. S., Moldéus, P., Ross, D., & Smith, M. T. (1986). Role of redox cycling and lipid peroxidation in bipyridyl herbicide cytotoxicity. Studies with a compromised isolated hepatocyte model system. Biochemical Pharmacology, 35(18), 3095-3101. View Source
[3] Tomita, M. (1991). Comparison of one-electron reduction activity against the bipyridylium herbicides, paraquat and diquat, in microsomal and mitochondrial fractions of liver, lung and kidney (in vitro). Biochemical Pharmacology, 42(2), 303-309. View Source
[4] Frank, P. A., & Comes, R. D. (1967). Herbicidal Residues in Pond Water and Hydrosoil. Weeds, 15(3), 210-213. View Source
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